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Amino-PEG4-(m-PEG8)3
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Overview
Description
Amino-PEG4-(m-PEG8)3 is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It consists of a central amino group linked to a PEG4 chain, which is further connected to three m-PEG8 chains. This structure imparts unique properties to the compound, making it highly soluble in water and biocompatible. The compound is widely used in various scientific and industrial applications due to its ability to modify surfaces, enhance solubility, and improve biocompatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG4-(m-PEG8)3 typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable amino compound. This involves reacting the amino group with a PEG4 chain under controlled conditions.
Coupling with m-PEG8: The PEGylated amino compound is then reacted with m-PEG8 chains.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG4-(m-PEG8)3 undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with acids, acyl chlorides, and activated esters (e.g., NHS esters) to form amide bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
NHS Esters: Used for coupling reactions with the amino group.
Acyl Chlorides: React with the amino group to form amides.
Reducing Agents: Such as sodium borohydride, used in reduction reactions.
Major Products Formed
The primary products formed from these reactions are typically amide-linked derivatives, which retain the biocompatibility and solubility properties of the parent compound .
Scientific Research Applications
Amino-PEG4-(m-PEG8)3 is a polyethylene glycol (PEG) derivative that has a central amino group linked to a PEG4 chain, which is connected to three methoxy-PEG8 (m-PEG8) chains. This structure enhances the compound's solubility in aqueous environments and its biocompatibility, making it useful in scientific and industrial applications. this compound can modify surfaces, improve solubility, and enhance the stability of biomolecules, making it applicable to drug delivery, bioconjugation, and surface chemistry.
Scientific Applications
This compound has diverse applications across multiple fields.
Surface Modification
- The amino group of this compound can react with carboxyl, aldehyde, and ketone groups, forming amide or imine linkages.
- This reactivity allows for effective surface modifications and conjugations essential for biomedical applications.
Bioconjugation
- This compound is used to form stable covalent bonds with various functional groups.
Drug Delivery
- The biological activity of this compound is attributed to its biocompatibility and ability to enhance the solubility and stability of biomolecules.
Structural comparisons
This compound shares structural similarities with several other PEG derivatives:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Azido-PEG8-Amine | Contains an azido group along with an amino group | Enables click chemistry reactions for selective conjugation |
Propargyl PEG | Features a terminal alkyne group | Facilitates click chemistry via copper-catalyzed reactions |
Amino-PEG4-C2-Amine | A shorter PEG chain with an amino group | Offers different solubility and reactivity profiles compared to longer chains |
This compound | Specific combination of PEG chain lengths | Optimizes both solubility and biocompatibility while providing multiple reactive sites for conjugation, making it suitable for applications requiring enhanced stability and interaction with biological systems. |
Case Studies
- Antibody-Drug Conjugates: Branched linkers with PEG4 moieties have been used in antibody-drug conjugates (ADCs) to improve the efficiency of cleavage by cathepsin and to provide sufficient distance between the amine moiety and the branching point of the linker .
- PEG Hydrogels: Multi-arm PEG-based hydrogels, including 4-arm and 8-arm PEG, have been developed for tissue engineering. The 8-arm PEG contained more amino functionalities compared to the 4-arm PEG . The swelling of 8-arm PEG was more stable than 4-arm PEG hydrogel, and the 8-arm PEG resulted in a slower weight loss rate .
- Oligo(ethylene glycol) (OEG) linkers: this compound can be used in the synthesis of heterobifunctional OEG linkers . These linkers can be converted into amine-reactive 4-nitrophenyl carbonate (PNPC) groups, which are useful for biomedical applications because they can readily react with the amine functionality of amino acids present in bioactive peptides or antibodies to form carbamate bonds under mild reaction conditions .
- Peptide-Drug Conjugates: PEG linkers of varying lengths, including PEG-4 and PEG-8, were selected for conjugation strategies in peptide-drug conjugates (PDCs) .
- Lipid Nanoparticles: The effects of PEG-lipid anchor length on lipid nanoparticles (LNPs) were analyzed to determine passive accumulation into the injured brain after systemic .
Mechanism of Action
The mechanism of action of Amino-PEG4-(m-PEG8)3 is primarily based on its ability to form stable covalent bonds with various functional groups. The amino group can react with carboxyl, aldehyde, and ketone groups, forming amide or imine linkages. This reactivity allows the compound to modify surfaces, conjugate biomolecules, and enhance the solubility and stability of various substances .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG4-acid: Contains a carboxyl group instead of m-PEG8 chains.
Amino-PEG8-acid: Similar structure but with a longer PEG chain.
Amino-PEG-t-butyl ester: Contains a t-butyl ester group instead of m-PEG8 chains.
Uniqueness
Amino-PEG4-(m-PEG8)3 is unique due to its branched structure, which provides multiple sites for conjugation and enhances its solubility and biocompatibility. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery and biomolecule conjugation .
Properties
Molecular Formula |
C75H149N5O35 |
---|---|
Molecular Weight |
1681.0 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]propanamide |
InChI |
InChI=1S/C75H149N5O35/c1-85-20-23-93-36-39-101-50-53-107-62-65-110-59-56-104-47-44-98-33-28-90-17-9-77-71(81)4-13-113-68-75(80-74(84)7-12-88-26-31-96-42-43-97-32-27-89-16-8-76,69-114-14-5-72(82)78-10-18-91-29-34-99-45-48-105-57-60-111-66-63-108-54-51-102-40-37-94-24-21-86-2)70-115-15-6-73(83)79-11-19-92-30-35-100-46-49-106-58-61-112-67-64-109-55-52-103-41-38-95-25-22-87-3/h4-70,76H2,1-3H3,(H,77,81)(H,78,82)(H,79,83)(H,80,84) |
InChI Key |
MXUXKKWGLVKQKY-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCN |
Origin of Product |
United States |
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